4-Ethyl-1,3-thiazol-5-amine 4-Ethyl-1,3-thiazol-5-amine
Brand Name: Vulcanchem
CAS No.: 1249955-33-6
VCID: VC3394889
InChI: InChI=1S/C5H8N2S/c1-2-4-5(6)8-3-7-4/h3H,2,6H2,1H3
SMILES: CCC1=C(SC=N1)N
Molecular Formula: C5H8N2S
Molecular Weight: 128.2 g/mol

4-Ethyl-1,3-thiazol-5-amine

CAS No.: 1249955-33-6

Cat. No.: VC3394889

Molecular Formula: C5H8N2S

Molecular Weight: 128.2 g/mol

* For research use only. Not for human or veterinary use.

4-Ethyl-1,3-thiazol-5-amine - 1249955-33-6

Specification

CAS No. 1249955-33-6
Molecular Formula C5H8N2S
Molecular Weight 128.2 g/mol
IUPAC Name 4-ethyl-1,3-thiazol-5-amine
Standard InChI InChI=1S/C5H8N2S/c1-2-4-5(6)8-3-7-4/h3H,2,6H2,1H3
Standard InChI Key YTISIBIFDGLAOL-UHFFFAOYSA-N
SMILES CCC1=C(SC=N1)N
Canonical SMILES CCC1=C(SC=N1)N

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Identification

4-Ethyl-1,3-thiazol-5-amine belongs to the thiazole class of heterocyclic compounds, characterized by a five-membered ring containing a sulfur atom and a nitrogen atom at positions 1 and 3 respectively. The molecular structure features an ethyl substituent at position 4 and an amino group at position 5, giving it unique chemical properties and reactivity patterns. The compound's structural identity can be confirmed through several chemical notations and identifiers that precisely describe its molecular arrangement. According to chemical database records, the compound has a molecular formula of C5H8N2S, which indicates the presence of five carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one sulfur atom in its structure . The compound's structure can be represented in SMILES notation as CCC1=C(SC=N1)N, which provides a linear text representation of the molecule's arrangement . This notation is particularly useful for computational chemistry and database searching applications.

The International Chemical Identifier (InChI) for 4-Ethyl-1,3-thiazol-5-amine is InChI=1S/C5H8N2S/c1-2-4-5(6)8-3-7-4/h3H,2,6H2,1H3, providing a standardized way to encode the chemical information . This identifier can be condensed into the InChIKey YTISIBIFDGLAOL-UHFFFAOYSA-N, which serves as a fixed-length identifier that can be used for web searches and database indexing . These structural identifiers collectively provide a comprehensive description of the molecular architecture of 4-Ethyl-1,3-thiazol-5-amine, enabling researchers to accurately identify and reference this compound in scientific literature and chemical databases.

Predicted Analytical Properties

Mass spectrometry represents one of the most valuable analytical techniques for the identification and characterization of 4-Ethyl-1,3-thiazol-5-amine. According to available data, the compound exhibits distinct mass spectrometric properties that can be used for its detection and quantification. The monoisotopic mass of 4-Ethyl-1,3-thiazol-5-amine is approximately 128.04 for the neutral molecule, with the protonated form [M+H]+ having an m/z value of 129.04810 . This precise mass measurement allows for accurate identification of the compound in complex mixtures using high-resolution mass spectrometry techniques. In addition to the protonated form, several other adducts have been characterized, including sodium adduct [M+Na]+ (m/z 151.03004), ammonium adduct [M+NH4]+ (m/z 146.07464), and potassium adduct [M+K]+ (m/z 167.00398) . These multiple adduct forms provide additional confirmation points for the compound's identification.

The predicted collision cross section (CCS) values for 4-Ethyl-1,3-thiazol-5-amine and its various adducts provide valuable information for ion mobility spectrometry analyses. The CCS value represents the effective area of the ion as it travels through a buffer gas under the influence of an electric field, and it depends on the three-dimensional structure of the molecule. For the protonated form [M+H]+, the predicted CCS value is 123.9 Ų . Other adducts show varying CCS values, with [M+Na]+ at 134.6 Ų, [M+NH4]+ at 133.3 Ų, and [M+K]+ at 128.7 Ų . These distinctive CCS values, combined with accurate mass measurements, enable the unambiguous identification of 4-Ethyl-1,3-thiazol-5-amine in complex matrices using ion mobility-mass spectrometry techniques.

Analytical Profile and Detection Methods

Mass Spectrometry and Ion Mobility Data

Mass spectrometry coupled with ion mobility spectrometry provides a powerful approach for the identification and characterization of 4-Ethyl-1,3-thiazol-5-amine. The predicted collision cross section data for various ionic species of this compound offers valuable reference points for analytical method development. The comprehensive CCS data available for both positive and negative ionization modes enables flexible analytical approaches based on the specific requirements of the analysis and the nature of the sample matrix. The negative ion mode adducts include [M-H]- with an m/z of 127.03354 and a predicted CCS value of 126.0 Ų, as well as [M+Na-2H]- with an m/z of 149.01549 and a predicted CCS of 129.2 Ų . These negative mode values complement the positive mode data, providing additional selectivity in analytical methods.

Structural Relationships and Analogs

Related Thiazole Derivatives

Several structurally related compounds to 4-Ethyl-1,3-thiazol-5-amine appear in the scientific literature, highlighting the diverse applications of substituted thiazoles in various fields. One such compound is 4-Ethyl-1-methyl-3-(1,3-thiazol-5-yl)-1H-pyrazol-5-amine, which incorporates our target compound's structural motif as part of a more complex molecular architecture. This related compound has a molecular weight of 208.29 g/mol and a molecular formula of C9H12N4S . The increased molecular complexity in this derivative illustrates how 4-Ethyl-1,3-thiazol-5-amine might serve as a building block for constructing more elaborate molecular structures with potentially enhanced biological activities. Another structurally related compound is 4-ethyl-1-methyl-3-(2-methyl-1,3-thiazol-4-yl)-1H-pyrazol-5-amine, which has a molecular weight of 222.31 g/mol and molecular formula C10H14N4S . This compound differs in the position and substitution pattern of the thiazole ring within the larger molecular framework.

N-ethyl-4-(1,3-thiazol-5-yl)-1,3-thiazol-2-amine represents another interesting structural analog, with a molecular weight of 211.3 g/mol and molecular formula C8H9N3S2 . This compound features two thiazole rings connected through a carbon-carbon bond, with an ethylamino substituent at position 2 of one of the thiazole rings. Yet another related compound is N-(1-cyclopropylethyl)-4-ethyl-1,3-thiazol-2-amine, which shares the 4-ethyl-1,3-thiazole core but has an amino substituent at position 2 instead of position 5, and this amino group is further substituted with a 1-cyclopropylethyl group . These structural relationships demonstrate the versatility of the thiazole scaffold and its amenability to diverse substitution patterns, leading to a rich array of compounds with potentially varied chemical and biological properties.

Predicted Physical Properties and Synthesis Considerations

Physical Property Predictions

Based on its molecular structure, several physical properties of 4-Ethyl-1,3-thiazol-5-amine can be predicted or estimated. The compound likely exists as a solid at room temperature, given the presence of the amino group that can participate in hydrogen bonding, which typically increases melting points. The thiazole ring provides some degree of aromaticity, contributing to thermal stability. The combination of the moderately polar thiazole ring and the amino group suggests that 4-Ethyl-1,3-thiazol-5-amine would exhibit moderate solubility in polar organic solvents such as alcohols, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). Solubility in water is likely limited unless in acidic conditions where protonation of the amino group would increase water solubility through the formation of a water-soluble salt.

The compound's partition coefficient (logP) would be expected to reflect a balance between the lipophilic character contributed by the ethyl group and thiazole ring and the hydrophilic character of the amino group. This balanced lipophilicity profile could be advantageous for pharmaceutical applications, potentially allowing for adequate membrane permeability while maintaining sufficient water solubility for drug formulation. The compound's acid-base properties would be dominated by the amino group, which would act as a base with a pKa likely in the range of 3-5, similar to other aromatic amines. This property could influence the compound's behavior in biological systems, affecting aspects such as absorption, distribution, metabolism, and excretion (ADME) characteristics that are crucial for pharmaceutical development.

Synthetic Approaches and Considerations

The synthesis of 4-Ethyl-1,3-thiazol-5-amine would likely follow established methods for preparing substituted thiazoles, adapted to incorporate the specific substitution pattern required. One common approach for synthesizing 5-aminothiazoles involves the reaction of α-haloketones or α-haloesters with thiourea, followed by appropriate modifications to introduce the ethyl substituent at position 4. Alternatively, the compound might be prepared through functionalization of an existing thiazole framework, such as through selective amination at position 5 of 4-ethyl-1,3-thiazole. The choice of synthetic route would depend on factors such as the availability of starting materials, the required scale of production, and considerations of reaction efficiency and selectivity.

When designing a synthetic route for 4-Ethyl-1,3-thiazol-5-amine, several challenges might be anticipated. The regioselectivity of substitution reactions on the thiazole ring would need to be carefully controlled to ensure the correct positioning of the amino and ethyl groups. Additionally, the potential for side reactions involving the reactive amino group might necessitate the use of protecting group strategies in multi-step syntheses. Purification of the final product would likely involve techniques such as recrystallization, column chromatography, or distillation, depending on the specific physical properties of the compound and the nature of potential impurities. The development of efficient and scalable synthetic methods for 4-Ethyl-1,3-thiazol-5-amine would be valuable for enabling further research into its properties and potential applications.

Spectroscopic Characterization and Structural Confirmation

Predicted Spectroscopic Properties

The structural features of 4-Ethyl-1,3-thiazol-5-amine would give rise to distinctive spectroscopic properties that could be used for its identification and structural confirmation. In nuclear magnetic resonance (NMR) spectroscopy, the 1H NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons), a singlet for the C-2 proton of the thiazole ring, and a broad singlet for the amino group protons. The 13C NMR spectrum would reveal signals for the five carbon atoms in the molecule, with distinctive chemical shifts for the aromatic carbons of the thiazole ring and the aliphatic carbons of the ethyl group. These NMR signatures would provide valuable information for confirming the structure of 4-Ethyl-1,3-thiazol-5-amine and distinguishing it from structural isomers.

Infrared (IR) spectroscopy would provide additional structural information through the identification of characteristic absorption bands. The amino group would give rise to N-H stretching bands in the region of 3300-3500 cm-1, while the C=N and C=C stretching vibrations of the thiazole ring would appear in the region of 1400-1600 cm-1. The C-S stretching vibration, typically observed around 600-700 cm-1, would further confirm the presence of the thiazole ring. Ultraviolet-visible (UV-Vis) spectroscopy could also be informative, as the conjugated π-electron system of the thiazole ring would lead to characteristic absorption bands in the UV region. The exact positions and intensities of these bands would provide information about the electronic structure of the molecule and could be influenced by solvent effects and pH conditions.

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